{5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
The compound {5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a chloronitrophenoxy moiety, a furan ring, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the chloronitrophenoxy intermediate, which is synthesized through the nitration of chlorophenol followed by etherification with a suitable furan derivative. The pyrazole ring is then introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone. The final step involves the coupling of the furan and pyrazole intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of {5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (hydroxyl) groups allows for versatile chemical transformations and interactions with biological targets.
{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H13ClF3N3O6 |
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Molecular Weight |
447.7 g/mol |
IUPAC Name |
[5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H13ClF3N3O6/c1-9-7-16(26,17(19,20)21)23(22-9)15(25)13-5-3-11(30-13)8-29-14-6-10(24(27)28)2-4-12(14)18/h2-6,26H,7-8H2,1H3 |
InChI Key |
HIGSUTUCQKIYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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